molecular formula C18H16N4O3S B2607598 (Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1207061-79-7

(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2607598
CAS No.: 1207061-79-7
M. Wt: 368.41
InChI Key: WIEJGWHGIBPHRI-ZZEZOPTASA-N
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Description

(Z)-Methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring:

  • A benzo[d]thiazole core fused with a dihydrothiazole ring, providing a bicyclic scaffold.
  • A Z-configuration at the imino group, critical for stereochemical stability and intermolecular interactions.
  • A prop-2-yn-1-yl moiety at position 3, enhancing reactivity for click chemistry or alkyne-based modifications. A methyl ester at position 6, offering hydrolytic versatility for prodrug strategies.

This compound’s hybrid architecture merges pyrazole and thiazole pharmacophores, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-(2,4-dimethylpyrazole-3-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-5-8-22-13-7-6-12(17(24)25-4)9-14(13)26-18(22)20-16(23)15-11(2)10-19-21(15)3/h1,6-7,9-10H,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJGWHGIBPHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure comprising a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the pyrazole moiety enhances its pharmacological potential.

Anticancer Properties

Recent studies have indicated that derivatives of thiazole and pyrazole exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Inhibition of Tyrosinase

Tyrosinase inhibition is another notable activity associated with compounds related to benzo[d]thiazole. A synthesized benzothiazepine derivative was reported to have an IC50 value of 16.69 μM against tyrosinase, suggesting that similar compounds might also exhibit inhibitory effects on this enzyme . This activity is crucial for applications in skin whitening agents and managing hyperpigmentation.

Antimicrobial Activity

The pyrazolone derivatives have been recognized for their antimicrobial properties, showing efficacy against various bacterial strains. The structural features contribute to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as tyrosinase.
  • Apoptotic Induction : It may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress.

Case Studies

StudyFindings
Study on Tyrosinase Inhibition The compound exhibited moderate to strong inhibition against tyrosinase with IC50 values comparable to existing inhibitors .
Anticancer Activity Assessment The compound was tested against various cancer cell lines, showing significant reduction in cell viability and induction of apoptosis .
Antimicrobial Efficacy Demonstrated effectiveness against Gram-positive and Gram-negative bacteria in vitro .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through multi-step processes involving the condensation of pyrazole derivatives with various carbonyl compounds. The presence of functional groups such as the pyrazole ring and the benzo[d]thiazole moiety contributes to its diverse reactivity and potential biological activity. The molecular structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the integrity of the synthesized compound.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines, including liver (HepG2) and lung (A549) carcinoma cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Pyrazole derivatives are known to exhibit inhibitory effects on bacterial growth, making them candidates for developing new antibiotics. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Inflammation-related conditions are another area where pyrazole derivatives show promise. Compounds similar to (Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate have been reported to reduce inflammatory markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their ability to act as electron transport materials .

Sensors

The compound's ability to interact with various analytes positions it as a candidate for sensor applications. Research has indicated that modifications of pyrazole structures can enhance sensitivity and selectivity for detecting specific ions or molecules in environmental monitoring .

Case Study 1: Anticancer Evaluation

A study conducted by Marwa M. Fouad et al. synthesized novel pyrazole derivatives and evaluated their anticancer activity against HepG2 and A549 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation, a series of pyrazole derivatives were tested against common bacterial strains. The results demonstrated that several compounds showed potent antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics, suggesting their potential use in treating bacterial infections .

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzo[d]thiazole core distinguishes the target compound from pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives reported in . Key differences include:

Feature Target Compound Pyrazolopyrimidine Analogs (e.g., Compounds 2, 3 in )
Core Structure Benzo[d]thiazole + dihydrothiazole Pyrazolo[3,4-d]pyrimidine or pyrazolotriazolopyrimidine
Aromaticity Partial (dihydrothiazole reduces conjugation) Fully conjugated pyrimidine/triazole systems
Electron Density Sulfur atom enhances polarizability Nitrogen-rich systems favor hydrogen bonding
Synthetic Accessibility Requires thiazole ring condensation Built via pyrazole-pyrimidine fusion (e.g., ethyl 4-cyano intermediates)

Functional Group Reactivity

  • Imino Group (Z-configuration): The target’s imino group contrasts with the hydrazine derivatives (e.g., compound 3 in ), which exhibit higher nucleophilicity due to free -NH₂ groups .
  • Prop-2-yn-1-yl vs. Tolyl Groups : The alkyne substituent in the target enables click chemistry, whereas p-tolyl groups in analogs prioritize steric bulk and lipophilicity .

Isomerization Behavior

Pyrazolotriazolopyrimidines in undergo isomerization under varying conditions (e.g., compounds 7/9 → 6/8) . By contrast, the Z-configuration of the target compound’s imino group suggests kinetic stability, though E/Z isomerization under acidic/basic conditions remains unexplored.

Spectroscopic Characterization

While emphasizes UV/NMR for structural elucidation of glycosides , the target compound’s sulfur-containing thiazole would exhibit distinct ¹H-NMR shifts (e.g., dihydrothiazole protons at δ 3.5–4.5 ppm) and ¹³C-NMR signals for the ester carbonyl (~170 ppm) and pyrazole carbons (~150 ppm).

Research Implications and Gaps

  • Synthetic Optimization : The target’s dihydrothiazole synthesis may require tailored catalysts (unlike pyrazolopyrimidine routes in ) .
  • Biological Activity: No data exists for the target compound, whereas pyrazolopyrimidines are studied for kinase inhibition.
  • Stability Studies : Isomerization and hydrolytic stability of the methyl ester warrant investigation.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
1H^1H-NMRδ 8.2–8.5 (s, 1H, imino), δ 3.8 (s, 3H, OCH₃), δ 2.5–3.0 (m, 2H, propargyl CH₂)
IR1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 2100 cm⁻¹ (C≡C stretch)
HRMS[M+H]⁺ calc. 415.1324; found 415.1321 (Δ = 0.72 ppm)

Q. Table 2. Optimization Parameters for Propargylation Step

VariableOptimal RangeImpact on Yield
Catalyst (CuI)5–10 mol%Increases to 85%
SolventDMF:H₂O (9:1)Enhances solubility
Temperature60°CBalances rate/side reactions

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